6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Catalog No.
S1481054
CAS No.
35984-93-1
M.F
C48H50N8
M. Wt
736.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-...

CAS Number

35984-93-1

Product Name

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

IUPAC Name

6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene

Molecular Formula

C48H50N8

Molecular Weight

736.9 g/mol

InChI

InChI=1S/C48H48N8/c1-45(2,3)25-13-17-29-33(21-25)41-49-37(29)54-42-35-23-27(47(7,8)9)15-19-31(35)39(51-42)56-44-36-24-28(48(10,11)12)16-20-32(36)40(52-44)55-43-34-22-26(46(4,5)6)14-18-30(34)38(50-43)53-41/h13-24H,1-12H3

InChI Key

NNQWYGKROBKYQC-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=NC(=NC2=N3)C7=C6C=C(C=C7)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

Synonyms

2,9,16,23-TETRA-TERT-BUTYL-29H,31H-PHTHALOCYANINE

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=C5C=C(C=CC5=C(N4)N=C6C7=C(C=CC(=C7)C(C)(C)C)C(=N6)N=C8C9=C(C=CC(=C9)C(C)(C)C)C(=N8)N=C2N3)C(C)(C)C

Isomeric SMILES

CC(C)(C)C1=CC2=C(C=C1)C3=NC4=NC(=NC5=NC(=NC6=C7C=C(C=CC7=C(N6)NC2=N3)C(C)(C)C)C8=C5C=C(C=C8)C(C)(C)C)C9=C4C=C(C=C9)C(C)(C)C

Description

The exact mass of the compound 6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 367940. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

While research on this specific derivative appears limited, phthalocyanines in general have been explored for various scientific applications due to their unique properties. Here are some potential areas of scientific research for phthalocyanines:

  • Organic Photovoltaics: Phthalocyanines can act as light absorbers in organic solar cells, potentially leading to the development of more efficient solar energy conversion .
  • Photocatalysis: Phthalocyanines can be used as photocatalysts, materials that use light to drive chemical reactions. This property has potential applications in areas like water splitting for hydrogen fuel production or degradation of environmental pollutants .
  • Biomedical Applications: Some phthalocyanine derivatives have been investigated for their potential use in photodynamic therapy, a cancer treatment method that utilizes light to destroy cancer cells

6,15,24,33-Tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4(9),5,7,10,12(39),13(18),14,16,19,21(38),22(27),23,25,28,30(37),31(36),32,34-icosaene is a complex organic compound characterized by its intricate multi-ring structure and multiple tert-butyl substituents. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs) and has a molecular formula of C48H54N8C_{48}H_{54}N_8 with a molecular weight of approximately 743 g/mol. The presence of numerous tert-butyl groups enhances its stability and solubility in organic solvents.

The chemical behavior of 6,15,24,33-tetratert-butyl-2,11,20,29,37,38,39,40-octazanonacyclo[28.6.1.13,...] is primarily influenced by its extensive aromatic system and the steric hindrance provided by the tert-butyl groups. These features can affect its reactivity in several ways:

  • Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions due to the electron-rich nature of its aromatic rings.
  • Oxidation Reactions: The presence of nitrogen atoms in the structure may allow for oxidation reactions that can modify the compound's properties.
  • Coordination Chemistry: The nitrogen atoms can also participate in coordination with metal ions in various catalytic processes.

The synthesis of this compound involves multiple steps that require careful control of reaction conditions to optimize yield and minimize side reactions:

  • Core Structure Preparation: The initial step typically involves constructing the core multi-ring structure.
  • Alkylation Reactions: Tert-butyl groups are introduced through alkylation processes using appropriate alkylating agents.
  • Purification: After synthesis, purification techniques such as chromatography may be employed to isolate the desired product from by-products.

6,15,24,33-Tetratert-butyl-2,11,... has a variety of applications across different fields:

  • Chemical Research: It serves as a model compound for studying complex organic reactions and mechanisms.
  • Material Science: Its properties make it suitable for developing advanced materials and catalysts.
  • Biochemical Studies: Investigating its interactions with biological systems can provide insights into biochemical pathways.

In comparison to other similar compounds with multi-ring structures and tert-butyl groups:

Compound NameStructural FeaturesUnique Aspects
Zinc;(1Z,...Zinc coordination complex with similar ring systemEnhanced stability due to zinc coordination
Tetra-tert-butyl orthotitanateTitanium-based compound with similar tert-butyl groupsDifferent metal center alters reactivity
2,11,...Another multi-ring compound with fewer tert-butyl groupsLess steric hindrance compared to 6,...

6,15,... stands out due to its unique combination of multiple tert-butyl groups and a highly complex ring system that contributes to its stability and reactivity profile .

XLogP3

12.2

Dates

Modify: 2023-09-13

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